1-Bromo-4-(isopropylsulfinyl)benzene
Overview
Description
1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound with the molecular formula C9H11BrOS. It is a derivative of benzene, where a bromine atom and an isopropylsulfinyl group are substituted at the para positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(isopropylsulfinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(isopropylsulfinyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, ensuring the selective substitution of the bromine atom at the para position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(isopropylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Oxidation and Reduction: The isopropylsulfinyl group can be oxidized to sulfone or reduced to sulfide using suitable oxidizing or reducing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield derivatives like 4-(isopropylsulfinyl)phenol or 4-(isopropylsulfinyl)aniline.
- Oxidation results in the formation of 1-Bromo-4-(isopropylsulfonyl)benzene.
- Reduction leads to 1-Bromo-4-(isopropylthio)benzene .
Scientific Research Applications
1-Bromo-4-(isopropylsulfinyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(isopropylsulfinyl)benzene involves its interaction with specific molecular targets. The bromine atom and isopropylsulfinyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound. The sulfinyl group can also undergo redox reactions, modulating the compound’s chemical behavior .
Comparison with Similar Compounds
- 1-Bromo-4-(methylsulfinyl)benzene
- 1-Bromo-4-(ethylsulfinyl)benzene
- 1-Bromo-4-(propylsulfinyl)benzene
Uniqueness: 1-Bromo-4-(isopropylsulfinyl)benzene is unique due to the presence of the isopropylsulfinyl group, which imparts distinct steric and electronic effects compared to its methyl, ethyl, and propyl analogs.
Biological Activity
1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom and an isopropylsulfinyl group attached to a benzene ring. With the molecular formula and a molecular weight of 247.15 g/mol, this compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities.
The compound's structure contributes to its reactivity and interaction with biological systems. The presence of the sulfinyl functional group is particularly significant as it may influence enzyme inhibition and other pharmacological effects.
Enzyme Inhibition
Studies suggest that compounds with similar structural features can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. While specific studies on this compound remain limited, it is hypothesized that it may exhibit similar enzyme inhibition properties based on its structural analogs.
Interaction with Biological Molecules
Interaction studies indicate that this compound may react with various nucleophiles and electrophiles, leading to potential applications in drug discovery. Its unique reactivity profile could allow for the development of novel therapeutic agents targeting specific biochemical pathways.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | CAS Number | Structural Features | Similarity |
---|---|---|---|
1-Bromo-3-(propane-2-sulfinyl)benzene | 1345471-26-2 | Sulfinyl group at different position | 0.98 |
1-Bromo-4-(tert-butylsulfinyl)benzene | 1431630-17-9 | Tert-butyl group instead of isopropyl | 0.95 |
1-Bromo-4-(ethylsulfinyl)benzene | 30506-29-7 | Ethyl group instead of isopropyl | 0.92 |
(S)-1-Bromo-4-(isopropylsulfinyl)benzene | 1956435-99-6 | Stereoisomer of the compound | 1.00 |
The presence of the isopropyl group alongside the sulfinyl functionality distinguishes this compound from others in the table, potentially influencing its reactivity and biological activity differently compared to its analogues .
Case Studies
While specific case studies on this compound are scarce, research into similar compounds has shown promising results:
- Cytochrome P450 Inhibition : Compounds structurally related to this compound have demonstrated inhibitory effects on cytochrome P450 enzymes, suggesting that this compound could also impact drug metabolism pathways.
- Antimicrobial Activity : Research on related sulfinyl compounds has indicated potential antimicrobial properties, warranting further investigation into the biological activity of this compound against various pathogens.
Properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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